molecular formula C12H17BrClNO3 B1661635 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 93042-86-5

2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride

Cat. No.: B1661635
CAS No.: 93042-86-5
M. Wt: 338.62 g/mol
InChI Key: BUGXYQBXLVCFRA-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique structure, which includes a bromophenoxy group and a dimethylaminoethyl ester, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride typically involves the esterification of (p-Bromophenoxy)acetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, while the dimethylaminoethyl ester moiety can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride is unique due to the combination of the bromophenoxy group and the dimethylaminoethyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Properties

CAS No.

93042-86-5

Molecular Formula

C12H17BrClNO3

Molecular Weight

338.62 g/mol

IUPAC Name

2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride

InChI

InChI=1S/C12H16BrNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H

InChI Key

BUGXYQBXLVCFRA-UHFFFAOYSA-N

SMILES

C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)Br.[Cl-]

Canonical SMILES

C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)Br.[Cl-]

Origin of Product

United States

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